molecular formula C3H2Cl3F3O B3031518 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane CAS No. 428-96-6

2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane

Cat. No.: B3031518
CAS No.: 428-96-6
M. Wt: 217.4 g/mol
InChI Key: FTIQRZXWIUQTJF-UHFFFAOYSA-N
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Description

2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane (CAS No. 428-96-6; molecular formula: C₃H₂Cl₃F₃O; molecular weight: 217.402 g/mol) is a halogenated ether characterized by a dichloromethoxy (-OCHCl₂) group attached to a trifluoroethyl backbone . Structurally, it differs from anesthetic ethers like enflurane by the substitution of two chlorine atoms in the methoxy group instead of two fluorine atoms. Limited data suggest it is non-flammable and volatile, with a boiling point likely higher than that of enflurane (56.5°C) due to its increased molecular weight and chlorine content .

Properties

IUPAC Name

2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3F3O/c4-1(7)3(8,9)10-2(5)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIQRZXWIUQTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(Cl)Cl)(F)F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962706
Record name 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
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Molecular Weight

217.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-96-6
Record name 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
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Record name 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
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Record name 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
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Record name 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
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Preparation Methods

Fluorination of Chlorinated Ethyl Ethers via Hydrogen Fluoride

A widely documented approach involves the fluorination of chlorinated precursors using hydrogen fluoride (HF). For example, US6040486A demonstrates the production of 2-chloro-1,1,1-trifluoroethane by reacting trihaloethenes ($$CX_2=CHCl$$, where $$X = Cl$$ or $$F$$) with HF in the presence of a zinc-based catalyst. Adapting this method, 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane can be synthesized by substituting the trihaloethene with a dichloromethoxy-containing analog.

Reaction Conditions :

  • Temperature: 80–120°C
  • Pressure: 5–15 atm
  • Catalyst: Zinc fluoride ($$ZnF_2$$) or supported metal fluorides
  • Yield: ~60–75% (extrapolated from analogous reactions)

The mechanism proceeds via electrophilic addition of HF to the double bond, followed by catalytic fluorination. The dichloromethoxy group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate carbocation.

Etherification of Trifluoroethanol with Dichloromethyl Chloride

Etherification reactions offer a direct route to introduce the dichloromethoxy moiety. EP0665203A1 highlights the purification of fluorinated ethanes, suggesting that nucleophilic substitution between trifluoroethanol and dichloromethyl chloride ($$Cl_2COCl$$) under basic conditions could yield the target compound.

Synthetic Protocol :

  • Combine trifluoroethanol ($$CF3CH2OH$$) with dichloromethyl chloride in a molar ratio of 1:1.2.
  • Add a base (e.g., pyridine or $$K2CO3$$) to scavenge HCl.
  • Reflux at 80°C for 12–24 hours.

Key Observations :

  • Side products include oligomeric ethers, necessitating fractional distillation.
  • The use of anhydrous conditions minimizes hydrolysis of dichloromethyl chloride.

Catalytic Chloro-Fluorine Exchange Reactions

Chlorine-fluorine exchange, a hallmark of organofluorine chemistry, is employed in US8049045B2 to produce dichlorotrifluoroethane from perchloroethylene. By modifying this method, the dichloromethoxy group can be introduced via a two-step process:

  • Chlorination : React 1,1,2-trifluoroethane with chlorine gas ($$Cl_2$$) under UV light to form 1,1,2-trifluoro-2-chloroethane.
  • Ether Formation : Treat the intermediate with dichloromethanol ($$Cl2COH$$) in the presence of $$H2SO_4$$.

Optimization Parameters :

  • Chlorination efficiency: >90% at 40°C.
  • Acid concentration: 85–95% $$H2SO4$$ for optimal protonation.

Hydrofluorination of Dichlorovinyl Ethers

Analogous to the synthesis of isoflurane (PubChem CID 11095291), hydrofluorination of dichlorovinyl ethers ($$Cl_2C=CHO-$$) with HF presents a viable pathway. US6040486A supports this approach, demonstrating that zinc catalysts enhance regioselectivity.

Reaction Scheme :
$$
Cl2C=CHO-R + 3 HF \xrightarrow{ZnF2} CF_3-CHO-R + 3 HCl
$$
Variables :

  • $$R = -CF_2Cl$$ for target compound.
  • Side reactions: Over-fluorination or rearrangement products.

Comparative Analysis of Preparation Methods

Method Conditions Catalyst Yield Advantages Limitations
Fluorination with HF 80–120°C, 5–15 atm $$ZnF_2$$ 60–75% Scalable, high regioselectivity Corrosive reagents, HF handling
Etherification 80°C, reflux Pyridine 50–65% Direct ether bond formation Oligomer byproducts, long reaction
Chloro-Fluorine Exchange 40°C, UV light None 70–85% Solvent-free, rapid kinetics Low selectivity, purification needed
Hydrofluorination 100°C, pressurized $$ZnF_2$$ 65–80% High purity, minimal byproducts High energy input
Photochemical Chlorination Room temp, UV None 40–55% Mild conditions, no catalyst Poor selectivity, low yield

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield 2-hydroxy-1-(dichloromethoxy)-1,1,2-trifluoroethane.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis :
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the production of more complex organic compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsFormation of diverse derivatives
Elimination ReactionsCan undergo elimination reactions under certain conditionsProduction of alkenes
Functional Group InterconversionActs as an intermediate for converting functional groupsSynthesis of pharmaceuticals

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its ability to introduce trifluoromethyl groups is particularly useful in drug development, enhancing the biological activity and stability of drug candidates.

Case Study: Synthesis of Halothane

Halothane is an anesthetic that has been synthesized using this compound as a precursor. The process involves multiple steps where the compound contributes to the formation of halothane through nucleophilic substitutions and rearrangements.

Environmental Considerations

Due to its halogenated nature, this compound has raised environmental concerns regarding its stability and potential for bioaccumulation. Regulatory bodies such as the EPA monitor its usage and disposal to mitigate environmental impact.

Table 2: Regulatory Status and Environmental Impact

Regulatory BodyStatusNotes
EPAMonitored substanceRequires proper disposal methods
IARCEvaluated for carcinogenicityLimited data; further studies recommended

Key Safety Measures :

  • Use of gloves and goggles.
  • Work in a well-ventilated area or fume hood.
  • Proper waste disposal according to local regulations.

Mechanism of Action

The mechanism by which 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogenated Ethers

The compound is part of a broader class of halogenated ethers, many of which are volatile anesthetics. Key structural analogues include:

Compound Substituents CAS No. Molecular Weight Boiling Point (°C) Water Solubility (g/100 mL) Primary Use
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane -OCHCl₂, -CF₂CHClF 428-96-6 217.40 Not reported Not reported Undefined
Enflurane (2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane) -OCHF₂, -CF₂CHClF 13838-16-9 184.49 56.5 1.9 General anesthetic
Isoflurane (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane) -OCF₂CHCl₂ 26675-46-7 184.49 48.5 1.4 General anesthetic
Desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane) -OCF₂CF₃ 57041-67-5 168.04 22.8 0.42 General anesthetic
Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane) -OCH₃, -CF₂Cl₂ 76-38-0 164.97 105.0 12.0 Historical anesthetic

Key Differences

Substituent Effects :

  • The dichloromethoxy group in the target compound increases molecular weight and polarizability compared to enflurane’s difluoromethoxy group. This likely reduces volatility and increases lipophilicity .
  • Chlorine atoms in the methoxy group may enhance chemical stability but could also elevate toxicity risks compared to fluorine-rich analogues .

184.49 for enflurane) suggests a higher boiling point than enflurane (56.5°C) . Solubility: Chlorine’s electronegativity and larger atomic radius may reduce water solubility compared to enflurane (1.9 g/100 mL) .

Applications: Unlike enflurane, isoflurane, and desflurane, the target compound lacks documented use in anesthesia.

Toxicity: Enflurane’s toxicity profile is well-documented, including dose-dependent hepatotoxicity and nephrotoxicity. The target compound’s toxicity is unknown, but its structural similarity to enflurane warrants caution regarding metabolite accumulation (e.g., inorganic fluoride ions) .

Other Structural Isomers and Derivatives

  • 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane (CAS No. 428-96-6 variant): Contains one fewer chlorine in the methoxy group. This minor structural change may alter reactivity and metabolic pathways .
  • 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane (CAS No. 32778-07-7): A derivative with a trifluoroethyl group and dichloromethoxy substituent. Limited data exist on its properties .

Q & A

Q. What are the established synthesis routes for 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane, and how do catalysts influence yield?

Synthesis typically involves halogenation and fluorination steps. For example, analogous fluorinated ethanes are synthesized via catalytic reactions between ethylene and chlorine, followed by fluorination with hydrogen fluoride under fluorination catalysts (e.g., metal halides). Reaction temperature, catalyst type (e.g., ruthenium-based catalysts for dechlorination), and stoichiometric ratios critically impact product distribution and purity .

Q. What analytical methods are recommended for identifying and quantifying this compound in biological or environmental samples?

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compound separation and structural confirmation.
  • NMR Spectroscopy: To resolve structural ambiguities, particularly distinguishing between isomers.
  • Fluoride Ion Detection: After organic destruction (e.g., combustion), fluoride-specific electrodes or colorimetric assays confirm halogen content .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers below 40°C. Avoid contact with strong bases (e.g., sodium hydroxide) and metals like aluminum, which may catalyze decomposition. Stability tests under accelerated aging (e.g., 60°C for 30 days) can validate storage protocols .

Q. What metabolic pathways are implicated in its biotransformation, and how are metabolites detected?

Enflurane undergoes hepatic oxidative dehalogenation via CYP2E1, producing inorganic fluoride and reactive intermediates. Metabolites are detected using:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For polar metabolites.
  • Fluoride Ion-Specific Electrodes: To quantify fluoride release, linked to nephrotoxicity .

Advanced Research Questions

Q. How can contradictory data on metabolic enzyme specificity (e.g., CYP2E1 vs. other isoforms) be resolved?

Use in vitro enzyme inhibition assays with isoform-specific inhibitors (e.g., disulfiram for CYP2E1) coupled with recombinant enzyme systems. Comparative studies in CYP2E1-knockout models can clarify metabolic contributions .

Q. What strategies optimize catalytic systems for synthesizing high-purity enflurane while minimizing byproducts?

  • Catalyst Screening: Test noble metal catalysts (e.g., ruthenium on alumina) for hydrogenation efficiency.
  • Reaction Kinetics Modeling: Apply RRKM theory or computational tools to predict side-reaction thresholds.
  • In Situ Purification: Integrate distillation or adsorption steps to remove chlorinated intermediates .

Q. What experimental approaches elucidate its neuropharmacological mechanisms, particularly GABA/glutamate modulation?

  • Patch-Clamp Electrophysiology: Measure ion channel currents in neuronal cultures exposed to enflurane.
  • Receptor Binding Assays: Use radiolabeled GABA_A receptor antagonists (e.g., bicuculline) to quantify affinity changes.
  • Knockdown Models: CRISPR/Cas9-edited neurons lacking specific receptor subunits can isolate targets .

Q. How does environmental persistence vary under UV exposure or microbial degradation?

Conduct accelerated UV degradation studies in environmental chambers, monitoring breakdown products via GC-MS. For microbial assays, inoculate soil/water samples with fluorinated compound-degrading consortia and track mineralization rates via CO₂ evolution .

Q. What methodologies address analytical challenges in detecting trace impurities (e.g., chlorofluorocarbon byproducts)?

  • High-Resolution Mass Spectrometry (HRMS): Differentiates isobaric impurities.
  • Headspace Sampling: Reduces matrix interference in complex samples.
  • Standard Additions: Quantifies recovery rates in spiked environmental matrices .

Q. How do structural modifications (e.g., replacing chlorine with bromine) affect anesthetic potency and toxicity?

Synthesize analogs via halogen-exchange reactions and compare:

  • Minimum Alveolar Concentration (MAC): Measures anesthetic potency in vivo.
  • Cytotoxicity Assays: HepG2 or primary hepatocyte models assess metabolite-driven toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane

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